An In-depth Technical Guide to 6-Chloroisoquinolin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Chloroisoquinolin-3-amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the potential applications of 6-Chloroisoquinolin-3-amine (CAS No. 1204701-64-3) for researchers, scientists, and professionals in drug development. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and this particular derivative offers a unique combination of functionalities for further chemical exploration.[1][2]
Introduction to 6-Chloroisoquinolin-3-amine
6-Chloroisoquinolin-3-amine is a heterocyclic aromatic compound featuring a bicyclic isoquinoline core. The strategic placement of a chlorine atom at the 6-position and a primary amine at the 3-position makes it a valuable building block in synthetic and medicinal chemistry. The isoquinoline nucleus is a prevalent motif in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the reactive amine and the potential for cross-coupling reactions at the chlorinated position provide versatile handles for the synthesis of diverse molecular architectures.
Physicochemical and Spectroscopic Properties
While specific experimentally determined data for 6-Chloroisoquinolin-3-amine is not extensively available in public literature, the following table summarizes its known identifiers and predicted properties based on its structure and data from closely related compounds.
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | 6-chloroisoquinolin-3-amine | PubChem |
| CAS Number | 1204701-64-3 | ChemScene[4] |
| Molecular Formula | C₉H₇ClN₂ | PubChem[5] |
| Molecular Weight | 178.62 g/mol | PubChem[5] |
| Appearance | Predicted to be a solid at room temperature. | Based on similar aromatic amines. |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.[6][7] | General solubility of aromatic amines. |
| pKa | Predicted to be weakly basic. | The isoquinoline nitrogen has a pKa of ~5.14.[2] |
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. Protons on the benzene ring will likely appear as a complex multiplet, while the protons on the pyridine ring will be doublets or singlets, depending on their coupling partners. The amine protons (-NH₂) would likely appear as a broad singlet.[8]
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbon bearing the amine group (C3) would be shifted downfield, and the carbon attached to the chlorine atom (C6) would also show a characteristic shift. Aromatic carbons typically resonate in the δ 110-150 ppm range.[10][12][13][14]
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the primary amine and the aromatic ring. Key predicted peaks include N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region), N-H bending vibrations (around 1580-1650 cm⁻¹), C-N stretching (around 1250-1335 cm⁻¹), and aromatic C=C stretching vibrations (multiple bands in the 1400-1600 cm⁻¹ region).[15][16][17]
Synthesis and Purification
A robust and efficient synthesis of 6-Chloroisoquinolin-3-amine can be envisioned through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely used for the formation of C-N bonds and is particularly effective for the amination of aryl halides.[18] The proposed starting material is 3,6-dichloroisoquinoline.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Chloroisoquinolin-3-amine.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted isoquinolin-3-amine.[18]
Step 1: Synthesis of the Intermediate Imine
-
To a microwave tube, add 3,6-dichloroisoquinoline (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), BINAP (0.3 eq.), and sodium tert-butoxide (t-BuONa, 3.0 eq.).
-
Suspend the solids in dry toluene.
-
Degas the reaction mixture and purge with argon.
-
Add benzophenone imine (2.0 eq.) to the mixture.
-
Stir the mixture at room temperature under an argon atmosphere for 10 minutes.
-
Heat the reaction mixture to 130 °C using microwave irradiation for 35 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 2: Hydrolysis to 6-Chloroisoquinolin-3-amine
-
After cooling the reaction mixture to room temperature, concentrate it under vacuum.
-
Add a 2 N aqueous HCl solution and stir the mixture at 75 °C for 1 hour.
-
After completion of the imine hydrolysis (monitored by TLC), extract the aqueous suspension with dichloromethane (DCM) twice to remove non-polar impurities.
-
Basify the aqueous layer to a pH of 8 with a 30% (w/w) aqueous NaOH solution.
-
Extract the product with ethyl acetate (EtOAc) three times.
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
Purification
The crude product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes. Further purification can be achieved by trituration with pentane to yield the final product.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 6-Chloroisoquinolin-3-amine is primarily dictated by the nucleophilic primary amine and the potential for substitution at the chloro-substituted position.
Caption: Reactivity profile of 6-Chloroisoquinolin-3-amine.
Role as a Pharmacophore
The isoquinoline scaffold is a key pharmacophore in a multitude of clinically used drugs and investigational agents.[1][3] Derivatives of aminoisoquinolines have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many isoquinoline derivatives exert their anticancer effects through various mechanisms such as apoptosis induction, inhibition of tubulin polymerization, and cell cycle arrest.[19]
-
Antimicrobial and Antifungal Activity: The nitrogen-containing heterocyclic system of isoquinoline is a common feature in compounds with antibacterial and antifungal properties.[1][3]
-
Enzyme Inhibition: The rigid structure of the isoquinoline core makes it an excellent scaffold for designing specific enzyme inhibitors, for example, kinase inhibitors in cancer therapy.[2]
-
Antiviral and Anti-inflammatory Properties: Isoquinoline alkaloids have been investigated for their potential in treating viral infections and inflammatory conditions.[2][20]
6-Chloroisoquinolin-3-amine serves as an excellent starting point for the development of novel therapeutic agents by allowing for the introduction of diverse substituents at both the amine and chloro positions to modulate biological activity and pharmacokinetic properties.
Safety and Handling
Specific safety data for 6-Chloroisoquinolin-3-amine is not available. However, based on the data for related chloro- and amino-substituted aromatic compounds, it should be handled with care in a well-ventilated laboratory fume hood.[21] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
6-Chloroisoquinolin-3-amine is a versatile and valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it an attractive starting material for the generation of compound libraries for high-throughput screening. Further investigation into the specific biological activities of derivatives of 6-Chloroisoquinolin-3-amine is warranted to fully explore its therapeutic potential.
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